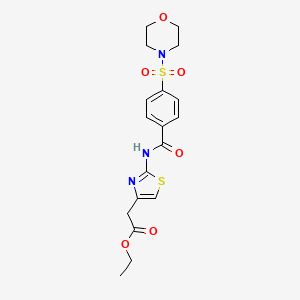

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

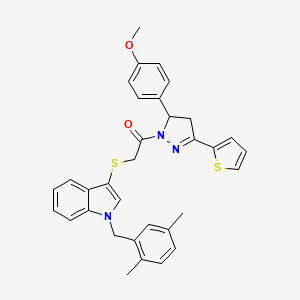

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a compound that likely shares characteristics with other thiazole derivatives, as detailed in the provided papers. Thiazole and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds. The papers provided discuss the synthesis, molecular structure, and chemical properties of related thiazole compounds, which can be used to infer the properties of the compound .

Synthesis Analysis

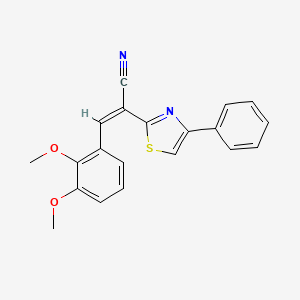

The synthesis of related thiazole derivatives typically involves the alkylation of ethyl (benzothiazol-2-ylsulfonyl)acetate or its propionate counterpart with alkyl halides, followed by desulfination and hydrolysis to yield substituted acetic acids . Another method includes the cyclization of thioamide with chloroacetoacetate, yielding a thiazole derivative with a good yield . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature has been used to prepare various thiazole carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . For instance, the crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

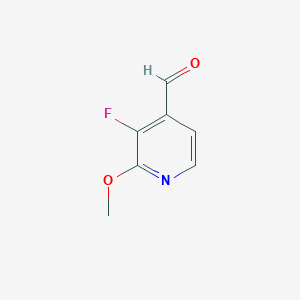

Thiazole derivatives can undergo various chemical reactions. For example, they can be used in sulfinyl-Knoevenagel reactions with aldehydes to produce 4-hydroxyalk-2-enoates, which are important structures in biologically active natural products and useful for the synthesis of chiral compounds . The reactivity of these compounds can be further manipulated to synthesize a wide range of derivatives, including those with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. The optically pure forms of these compounds can be obtained through enzymatic kinetic resolution, which is important for the synthesis of optically active products . The stability of these compounds is often enhanced by the formation of hydrogen bonds, as seen in the crystal structure analysis .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is involved in the synthesis of various compounds. For example, it is used in reactions with ethyl bromoacetate and ethyl 2-bromopropionate to create N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, which have potential applications in pharmaceutical and chemical industries (Jagodziński et al., 2000).

The compound is also involved in the synthesis of novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are synthesized via a three-component reaction. These novel compounds have potential for further applications in medicinal chemistry (Nassiri & Milani, 2020).

Chemical Properties and Interactions

In a study on thiazoles and thiadiazines, it was shown that the reaction of thiosemicarbazide with ethyl 4-chloroacetoacetate, which is chemically related to ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, leads to the selective preparation of various derivatives. These reactions highlight the versatile nature of these compounds in chemical synthesis (Campaigne & Selby, 1978).

The compound is also used in the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound designed for specific applications, showcasing the adaptability of this compound in creating diverse chemical structures (Tang Li-jua, 2015).

Applications in Biological Studies

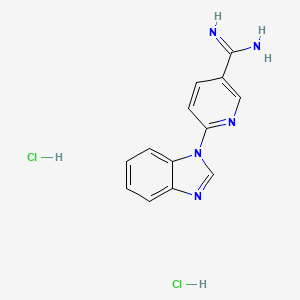

In the context of biological studies, compounds synthesized using ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate have been evaluated for various activities. For instance, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, derived from similar compounds, have been studied as potent aldose reductase inhibitors, indicating potential applications in treating diabetic complications (Saeed et al., 2014).

Additionally, new benzothiazoles synthesized from related compounds have been evaluated as antimicrobial agents, demonstrating the potential of these derivatives in pharmacological applications (Al-Talib et al., 2016).

Direcciones Futuras

The future directions in the research of thiazole derivatives, including Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, could involve the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . This could include further exploration of their biological activities and the development of more efficient synthesis methods.

Mecanismo De Acción

- The precise mechanism of the analgesic action of morphine remains unknown, but it likely involves modulation of pain perception and transmission in the central nervous system .

- Additionally, mu-opioid receptors are found on the terminal axons of primary afferents within laminae I and II of the spinal cord and in the spinal nucleus of the trigeminal nerve .

- The compound’s pharmacokinetic properties impact its bioavailability, distribution, metabolism, and excretion .

- The downstream effects include altered pain perception and modulation of neural pathways involved in pain transmission .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-2-27-16(22)11-14-12-28-18(19-14)20-17(23)13-3-5-15(6-4-13)29(24,25)21-7-9-26-10-8-21/h3-6,12H,2,7-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCIAOTTGMPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)